molecular formula C15H13IN2O2 B3917645 N'-[(2-iodobenzoyl)oxy]-3-methylbenzenecarboximidamide

N'-[(2-iodobenzoyl)oxy]-3-methylbenzenecarboximidamide

Cat. No. B3917645
M. Wt: 380.18 g/mol
InChI Key: BLWHTKGZTSEPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-iodobenzoyl)oxy]-3-methylbenzenecarboximidamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

N'-[(2-iodobenzoyl)oxy]-3-methylbenzenecarboximidamide exerts its effects by binding to the adenosine A3 receptor, a G protein-coupled receptor that is widely expressed in various tissues. Activation of the adenosine A3 receptor by N'-[(2-iodobenzoyl)oxy]-3-methylbenzenecarboximidamide leads to the activation of various signaling pathways, including the cAMP/PKA pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway. These signaling pathways mediate the biological effects of N'-[(2-iodobenzoyl)oxy]-3-methylbenzenecarboximidamide.
Biochemical and physiological effects:
N'-[(2-iodobenzoyl)oxy]-3-methylbenzenecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to promote the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N'-[(2-iodobenzoyl)oxy]-3-methylbenzenecarboximidamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time. However, N'-[(2-iodobenzoyl)oxy]-3-methylbenzenecarboximidamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. In addition, it can be toxic at high concentrations, which can limit its use in cell culture experiments.

Future Directions

There are several future directions for the study of N'-[(2-iodobenzoyl)oxy]-3-methylbenzenecarboximidamide. One direction is to further elucidate the signaling pathways that mediate its effects. Another direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Furthermore, the development of more potent and selective adenosine A3 receptor agonists could lead to the development of more effective therapies for various diseases.

Scientific Research Applications

N'-[(2-iodobenzoyl)oxy]-3-methylbenzenecarboximidamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.

properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O2/c1-10-5-4-6-11(9-10)14(17)18-20-15(19)12-7-2-3-8-13(12)16/h2-9H,1H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWHTKGZTSEPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)C2=CC=CC=C2I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC=CC=C2I)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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